(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
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Overview
Description
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a pyrazolyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: This step involves the introduction of the difluoromethoxy group onto a phenyl ring. Common reagents include difluoromethyl ether and a suitable catalyst.
Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group is synthesized through the reaction of an appropriate hydrazine derivative with an ethyl methyl ketone.
Coupling Reaction: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the pyrazolyl intermediate through a propenone linkage. This is typically achieved using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and solvent optimization can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone linkage to a saturated alkane.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the pyrazolyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(METHOXY)PHENYL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
- (E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties compared to its methoxy and trifluoromethoxy analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-3-20-11(2)13(10-19-20)6-9-15(21)12-4-7-14(8-5-12)22-16(17)18/h4-10,16H,3H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIWMTATNGPOKF-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=CC=C(C=C2)OC(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)OC(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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